molecular formula C20H23N5 B11225934 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11225934
M. Wt: 333.4 g/mol
InChI Key: DCOGCJRYJAIOQT-UHFFFAOYSA-N
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Description

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound that belongs to the class of aniline derivatives

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C20H23N5/c1-15-5-9-17(10-6-15)21-20(13-3-4-14-20)19-22-23-24-25(19)18-11-7-16(2)8-12-18/h5-12,21H,3-4,13-14H2,1-2H3

InChI Key

DCOGCJRYJAIOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring and aniline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(4-METHYLPHENYL)ANILINE: Similar structure but lacks the tetrazole ring.

    4-METHYL-N-(4-METHYLPHENYL)CYCLOPENTYLAMINE: Similar structure but lacks the aniline moiety.

Uniqueness

The presence of the tetrazole ring in 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE makes it unique compared to other similar compounds. This ring structure can enhance the compound’s binding affinity to specific targets, potentially increasing its efficacy in various applications.

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